molecular formula C10H5BrFNO2 B2985670 7-Bromo-8-fluoroquinoline-2-carboxylic acid CAS No. 2106439-41-0

7-Bromo-8-fluoroquinoline-2-carboxylic acid

Cat. No.: B2985670
CAS No.: 2106439-41-0
M. Wt: 270.057
InChI Key: UWYPYZSEBSCFFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic carboxylic acid, 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.06 . It is a powder at room temperature .

Scientific Research Applications

Photolabile Protecting Groups

A novel application of brominated hydroxyquinoline, closely related to 7-Bromo-8-fluoroquinoline-2-carboxylic acid, is its use as a photolabile protecting group for carboxylic acids. This compound demonstrates a greater single-photon quantum efficiency compared to other esters and shows sufficient sensitivity to multiphoton-induced photolysis for in vivo use. Its enhanced solubility and minimal fluorescence render it useful as a caging group for biological messengers, offering new avenues for controlled release of active molecules in physiological environments (Fedoryak & Dore, 2002).

Antibacterial Activity

The structure-activity relationships of this compound derivatives have been extensively studied for their antibacterial properties. These compounds, particularly when modified at the 6,7- and 7,8-positions, have shown significant activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents enhances their antibacterial efficacy, making them potent alternatives to existing antibacterial agents (Koga et al., 1980).

Synthesis and Structural Analysis

The synthesis methodologies for this compound and its derivatives focus on optimizing yields and functional group modifications. For instance, metalation/functionalization sequences applied to 2-bromo-3-fluoroquinolines have proven effective for introducing functional groups alternatively at the 2- or 4-position, facilitating the production of complex quinoline derivatives with high yields and excellent regioselectivity (Ondi, Volle, & Schlosser, 2005).

Antimycobacterial Activities

Novel fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial activities against various Mycobacterium species, including drug-resistant strains. Among these, specific compounds have shown promising in vitro and in vivo activity, highlighting the potential of this compound derivatives in treating mycobacterial infections (Senthilkumar et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

7-bromo-8-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-3-1-5-2-4-7(10(14)15)13-9(5)8(6)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYPYZSEBSCFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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